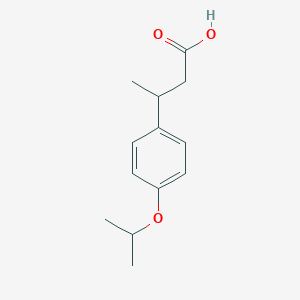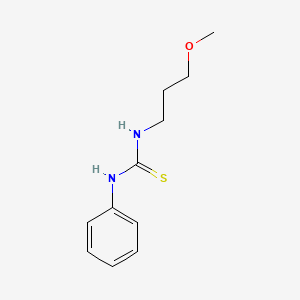![molecular formula C8H11N5 B1366286 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine CAS No. 200884-04-4](/img/structure/B1366286.png)
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine is a chemical compound with the molecular formula C8H10N4 . It is a yellow solid at room temperature .
Molecular Structure Analysis
The molecular weight of this compound is 162.19 . The InChI key, which is a unique identifier for the compound, is JTTOBYJUZIFSFJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a yellow solid . The compound should be stored at temperatures between 0-5°C .科学的研究の応用
Antibacterial Activity and Biophysical Interactions
A study synthesized two novel water-soluble pyrazolo[1,5-a]pyrimidine derivatives, demonstrating their antibacterial activity. These compounds were also studied for their interactions with bovine serum albumin (BSA), revealing insights into their potential medicinal applications. The research indicated that these derivatives can effectively quench the intrinsic fluorescence of BSA through a static quenching process, suggesting possible pharmaceutical relevance (He et al., 2020).
Synthesis and Structural Properties
The synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidine derivatives and their structural properties have been extensively studied. One study focused on synthesizing these compounds with a long linear perfluoroalkyl chain, contributing to our understanding of their chemical properties and potential applications in various fields (Fabron et al., 1991).
Antianxiety Properties
Research on pyrazolo[1,5-a]pyrimidine derivatives evaluated their antianxiety properties through behavioral observations in rats. Some derivatives were found to have anxiolytic effects comparable to clinically used benzodiazepines. This study offers a new perspective on the potential use of these compounds in treating anxiety-related disorders (Kirkpatrick et al., 1977).
Hydrogen-Bonded Structures
A study explored the hydrogen-bonded chain structures of various pyrazolo[1,5-a]pyrimidine derivatives. This research provides important insights into the molecular and crystallographic structures of these compounds, which could have implications in materials science and drug design (Portilla et al., 2006).
Novel Synthesis Approaches
Innovative synthesis methods for pyrazolo[1,5-a]pyrimidines have been developed, broadening the scope of their potential applications. One study presented a new general synthesis technique for functionally substituted pyrazolo[1,5-a]pyrimidines, demonstrating the versatility of these compounds (Shkineva et al., 2019).
Antimicrobial Activity and RNA Polymerase Inhibition
Recent studies have synthesized novel pyrazolo[1,5-a]pyrimidines and evaluated their antimicrobial activity. These studies also investigated their potential as RNA polymerase inhibitors, indicating their possible use in treating bacterial infections and other medical conditions (Abdallah & Elgemeie, 2022).
Safety and Hazards
作用機序
Target of Action
It is known that pyrazolo[1,5-a]pyrimidines are an attractive scaffold for designing biologically active compounds .
Mode of Action
It is known that the presence of substituents at positions five and seven of pyrazolo[1,5-a]pyrimidines complicates the set of reaction products but makes it more attractive for medicinal chemistry because four possible stereoisomers can be formed during reduction .
Biochemical Pathways
It is known that the reduction of pyrazolopyrimidines with complex hydrides, because the pyrimidine ring is reduced in preference over the pyrazole ring .
Pharmacokinetics
It is known that the compound has a molecular weight of 14718 , which could influence its bioavailability.
Result of Action
It is known that the compound has the ability to adjust to the active site of the desired target .
Action Environment
It is known that the compound is stable at a storage temperature of 0-5°c .
生化学分析
Biochemical Properties
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The inhibition of CDKs by this compound can lead to cell cycle arrest, thereby affecting cell proliferation and growth.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Additionally, this compound can alter the expression of genes related to apoptosis and cell survival, thereby impacting cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with CDKs results in the inhibition of their kinase activity, which is essential for the phosphorylation of target proteins involved in cell cycle progression . This binding interaction is critical for the compound’s ability to induce cell cycle arrest and inhibit cell proliferation.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in certain cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including hepatotoxicity and nephrotoxicity, indicating a threshold beyond which the compound’s toxicity outweighs its therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which may influence the compound’s overall biological activity and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be efficiently taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles .
特性
IUPAC Name |
5,7-dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-4-3-5(2)13-8(11-4)6(9)7(10)12-13/h3H,9H2,1-2H3,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPZIUVTJBGBCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)N)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409264 |
Source


|
| Record name | 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200884-04-4 |
Source


|
| Record name | 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(Carbamoylmethyl)amino]acetamide](/img/structure/B1366206.png)

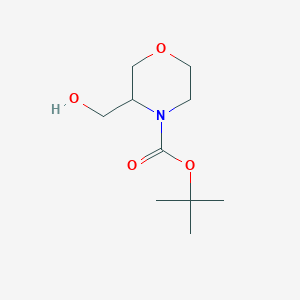

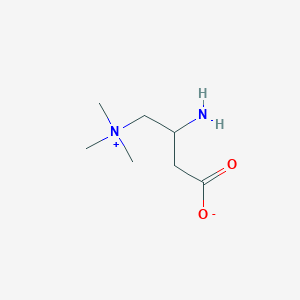
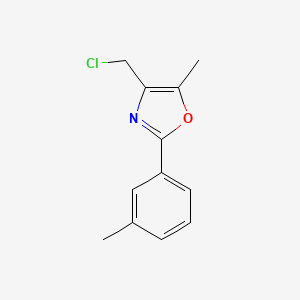
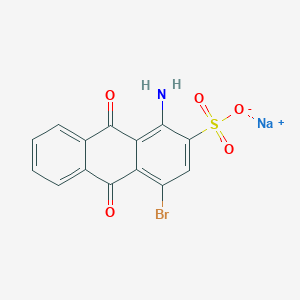


![7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1366233.png)


